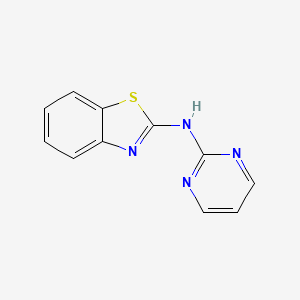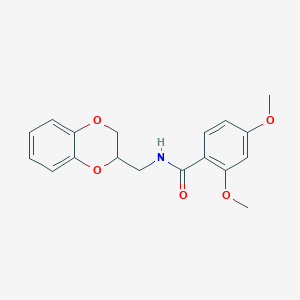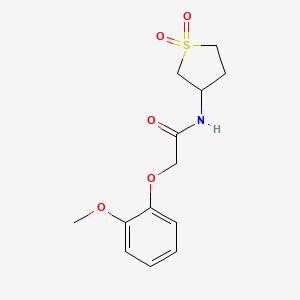![molecular formula C27H26N2O4 B5170629 N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)
N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mécanisme D'action
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT. By inhibiting these kinases, Sorafenib can block the growth and proliferation of cancer cells and inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. Sorafenib can induce apoptosis, inhibit cell proliferation, and block angiogenesis. In addition, Sorafenib can also modulate the immune system and enhance the antitumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments, including its specificity for several kinases involved in tumor growth and angiogenesis, its ability to inhibit multiple signaling pathways, and its potential for use in combination with other drugs. However, Sorafenib also has some limitations, including its potential toxicity and the development of resistance to the drug over time.
Orientations Futures
There are several future directions for the development of Sorafenib and related drugs. One potential direction is the development of more potent and selective multi-kinase inhibitors that can overcome the limitations of Sorafenib. Another direction is the investigation of Sorafenib in combination with other drugs or therapies, such as immunotherapy or radiotherapy. Finally, the identification of biomarkers that can predict the response to Sorafenib could help to personalize the treatment of cancer patients.
Méthodes De Synthèse
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-tert-butylbenzoyl chloride to form N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-N-methylpicolinamide. This intermediate is then reacted with 2-hydroxybenzoyl chloride to produce N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, which is the final product of the synthesis process.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In addition, Sorafenib has also been investigated for its potential use in the treatment of other diseases, such as pulmonary fibrosis, psoriasis, and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-27(2,3)19-11-9-17(10-12-19)25(30)28-20-13-14-21(23(16-20)32-4)29-26(31)24-15-18-7-5-6-8-22(18)33-24/h5-16H,1-4H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFOHZNDMONGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-tert-butylphenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5170551.png)
![5-acetyl-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5170556.png)

![ethyl 4-[4-(2-pyrimidinyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5170562.png)
![6-(3-fluorophenyl)-N-[(5-methyl-2-thienyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5170570.png)
![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)
![potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)
![3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![1-benzyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5170612.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)
